4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c16-11-12-8-9-21-15(12)17-14(18)7-4-10-22(19,20)13-5-2-1-3-6-13/h1-3,5-6,8-9H,4,7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGXPBLUVQJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyanothiophene intermediate, which can be synthesized through the reaction of thiophene with a cyanating agent under controlled conditions. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base. Finally, the butanamide moiety is formed through amidation reactions involving the appropriate amine and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanothiophene moiety to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzenesulfonyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The cyanothiophene moiety may participate in electron transfer processes, affecting cellular signaling pathways. Overall, the compound’s effects are mediated through a combination of these interactions .
Comparison with Similar Compounds
Electron-Withdrawing Groups and Bioactivity
- The benzenesulfonyl group in the target compound contrasts with the sulfanyl linker in 4-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide .
- The 3-cyano substituent on the thiophene ring may enhance hydrogen-bonding interactions relative to the chloro-methoxy groups in the LOX inhibitors from , which rely on halogen bonding for activity .
Therapeutic Potential
- The patented N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide demonstrates that butanamide derivatives with aromatic and sulfonamide substituents are viable CTPS1 inhibitors. This suggests that the target compound’s benzenesulfonyl and cyanothiophene groups could be optimized for similar targets.
- The LOX inhibitors in (IC₅₀: 0.42–1.82 µM) highlight the importance of 1,3,4-oxadiazole moieties for anti-inflammatory activity. Replacing oxadiazole with a cyanothiophene may alter selectivity or potency .
Structural Complexity and Pharmacokinetics
- The bicyclic tetrahydrobenzothiophene in increases molecular rigidity, which could improve CNS penetration compared to the target compound’s monocyclic thiophene. However, the target’s smaller size (MW 357.4 vs. 416.96 in ) may enhance solubility.
- The N-methylated sulfonamide in likely improves metabolic stability over non-methylated analogs, suggesting that the target compound’s unmodified sulfonyl group might require formulation adjustments for in vivo efficacy.
Biological Activity
4-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a benzenesulfonyl group and a cyanothiophen moiety, contributing to its unique reactivity and biological properties. The presence of these functional groups is critical for its interaction with biological targets.
Research indicates that this compound exhibits potent inhibitory effects on Jun N-terminal kinases (JNK) , particularly JNK2 and JNK3. These kinases play essential roles in various cellular processes, including apoptosis and stress response pathways.
Inhibition Potency
The compound has shown significant potency against JNK3 with reported pIC50 values around 6.7 , indicating its potential as a therapeutic agent in conditions where JNK signaling is implicated, such as cancer and neurodegenerative diseases.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzenesulfonyl + Cyanothiophen | Potent JNK inhibition |
| N-(3-cyano-4,5,6,7-tetrahydro-benzothiophen-2-yl)propanamide | Tetrahydrobenzothiophene core | Moderate JNK inhibition |
| 4-(benzenesulfonyl)-N-(4-cyanobenzothiazol-2-yl)butanamide | Benzothiazole instead of benzothiophene | Potential anti-inflammatory effects |
Therapeutic Applications
The unique binding mode of this compound has been elucidated through X-ray crystallography studies. The cyano group forms hydrogen bonds with crucial residues in the ATP-binding site of JNKs, enhancing its specificity and minimizing off-target effects. This specificity is vital for developing targeted therapies for diseases mediated by aberrant kinase activity.
Potential Applications Include:
- Cancer Treatment : Targeting JNK pathways involved in cell survival and proliferation.
- Neurodegenerative Diseases : Modulating stress responses that contribute to neuronal cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- JNK Inhibition in Cancer Models : A study demonstrated that treatment with this compound led to reduced tumor growth in xenograft models by inhibiting JNK-mediated pathways.
- Neuroprotection Studies : In models of neurodegeneration, this compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress, further supporting its potential use in neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
